
BIO-1211
Vue d'ensemble
Description
BIO-1211 est un inhibiteur hautement sélectif et actif par voie orale de l'intégrine alpha-4 bêta-1 (Very Late Antigen-4). Il présente une sélectivité significative pour la forme activée de l'intégrine alpha-4 bêta-1, avec une constante d'inhibition de 70 picomolaires et une concentration inhibitrice de 4 nanomolaires . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de l'intégrine alpha-4 bêta-1 dans divers processus biologiques.
Applications De Recherche Scientifique
Neurological Disorders
A significant study investigated the prophylactic effects of BIO 1211 in an experimental autoimmune encephalomyelitis (EAE) model, which simulates multiple sclerosis. The research demonstrated that treatment with BIO 1211 resulted in:
- Reduced clinical scores in EAE mice.
- Decreased expression of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ.
- Inhibition of leukocyte trafficking into the central nervous system.
These findings suggest that BIO 1211 could serve as a promising therapeutic agent for managing multiple sclerosis and similar neuro-inflammatory conditions .
Inflammatory Diseases
BIO 1211 has shown potential in treating various inflammatory diseases due to its ability to inhibit leukocyte adhesion. In vitro studies have indicated that it can effectively reduce inflammation markers in models of allergic airway responses and other inflammatory conditions .
Case Study 1: EAE Model
In a controlled study involving C57BL/6 mice, researchers administered BIO 1211 at doses of 5 mg/kg and 10 mg/kg. The results were compelling:
- Clinical Scores : Mice treated with BIO 1211 exhibited significantly lower clinical scores compared to untreated controls.
- Cytokine Levels : Quantitative PCR analysis revealed a marked decrease in cytokine levels associated with inflammation.
This case study underscores the potential of BIO 1211 as an effective intervention for autoimmune diseases .
Case Study 2: Allergic Responses
Another investigation focused on the role of BIO 1211 in modulating allergic responses. The study found that:
Mécanisme D'action
Target of Action
BIO-1211 is a highly selective and orally active inhibitor of α4β1 (VLA-4) . The α4β1 integrin, also known as Very Late Antigen-4 (VLA4), plays a pivotal role in controlling immune cell migration into inflamed tissue .
Mode of Action
This compound acts as a probe to assess α4β1 function under various states of activation . It mimics many of the properties of α4β1 ligands and distinguishes different activation states of α4β1, which are relevant to the binding of more physiological ligands . This compound targets the disruption of VLA4/VCAM1 interactions in mice .
Biochemical Pathways
The effect of this compound results in reduced cytokines expression, leukocyte trafficking, and inhibition of inflammatory responses in encephalomyelitis . It modulates the localization of IFNγ, IL-17, and TNF-α in the cerebral cortex . Furthermore, this compound decreases the expression of inflammatory cytokines in both protein and mRNA levels .
Pharmacokinetics
This compound is a highly active VLA4 antagonist with good bioavailability in rats, dogs, and monkeys . It displays 200-fold selectivity for the activated form of α4β1 . In addition, this compound is also selective for α4β1 over a range of other integrins .
Result of Action
This compound treatment significantly delays the onset of encephalomyelitis and reduces the severity of clinical encephalomyelitis compared to the vehicle group . It limits the migration of immune cells markers, CD11b, and CD45 .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For example, in a mouse model of encephalomyelitis, the effects of this compound were observed in a dose-independent manner . .
Méthodes De Préparation
La synthèse de BIO-1211 implique plusieurs étapes, notamment le couplage d'acides aminés spécifiques et la formation de liaisons peptidiques. La voie de synthèse commence généralement par la protection des groupes amino, suivie de l'ajout séquentiel d'acides aminés pour former la chaîne peptidique souhaitée. Le produit final est obtenu par des étapes de déprotection et de purification . Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec optimisation pour une production à grande échelle.
Analyse Des Réactions Chimiques
BIO-1211 subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'intégrine alpha-4 bêta-1. Cette inhibition perturbe l'interaction entre l'intégrine alpha-4 bêta-1 et son ligand, la molécule d'adhésion cellulaire vasculaire-1. Cette perturbation conduit à une expression réduite des cytokines, un trafic leucocytaire réduit et une inhibition des réponses inflammatoires . Les cibles moléculaires et les voies impliquées comprennent la modulation des cytokines inflammatoires telles que l'interféron-gamma, l'interleukine-17 et le facteur de nécrose tumorale-alpha .
Comparaison Avec Des Composés Similaires
BIO-1211 est unique en sa haute sélectivité et sa puissance pour l'intégrine alpha-4 bêta-1. Les composés similaires comprennent:
ICAM-1-IN-1: Un inhibiteur de la molécule d'adhésion intercellulaire-1.
Tirofiban: Un inhibiteur de l'intégrine alpha-2b bêta-3.
This compound se distingue par sa haute sélectivité pour l'intégrine alpha-4 bêta-1 et sa capacité à inhiber efficacement les réponses inflammatoires .
Activité Biologique
BIO 1211 is a small-molecule antagonist that selectively inhibits the integrin α4β1, which plays a critical role in leukocyte recruitment and inflammatory responses. This compound has been investigated for its potential therapeutic applications, particularly in autoimmune diseases such as multiple sclerosis (MS). This article reviews the biological activity of BIO 1211, focusing on its mechanism of action, efficacy in experimental models, and relevant case studies.
BIO 1211 exhibits a high affinity for the activated form of the α4β1 integrin, with an IC50 value of approximately 0.004 µM. It is reported to be about 200-fold selective for the activated state compared to the non-activated state. The compound stimulates the expression of ligand-induced epitopes on the integrin β1 subunit, indicating its occupancy at the receptor's ligand-binding site. This interaction is crucial for mediating leukocyte adhesion and migration during inflammatory processes .
Study Design
A significant study evaluated the prophylactic effects of BIO 1211 in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is commonly used to mimic MS. In this study, EAE was induced by immunizing C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG35-55). Mice were treated with either BIO 1211 at doses of 5 mg/kg and 10 mg/kg or Natalizumab (NTZ) at 5 mg/kg . The treatment lasted for 21 days , and various methods were employed to assess neuro-inflammatory responses .
Results
The results demonstrated that BIO 1211 effectively reduced cytokine expression and inhibited leukocyte trafficking into the central nervous system. Notably, there was a significant decrease in pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ. The study reported a marked depletion in clinical scores associated with EAE among mice treated with BIO 1211, suggesting its potential as an EAE-suppressing agent .
Treatment Group | Dose (mg/kg) | Clinical Score Reduction | Cytokine Expression Reduction |
---|---|---|---|
Control | - | - | - |
BIO 1211 | 5 | Significant | Yes |
BIO 1211 | 10 | Significant | Yes |
Natalizumab | 5 | Moderate | Yes |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of BIO 1211 beyond its role as a VLA-4 antagonist. For instance, research indicates that targeting VLA-4/VCAM-1 interactions can significantly alter immune cell dynamics in inflammatory diseases. In one study, co-administration of BIO 1211 and NTZ led to enhanced suppression of EAE symptoms compared to either treatment alone .
Key Findings from Case Studies
- Leukocyte Trafficking : BIO 1211 administration resulted in a notable reduction in CD11b(+) and CD45(+) immune cells infiltrating the cerebral cortex.
- Cytokine Profiling : Treated groups exhibited lower levels of inflammatory cytokines compared to control groups.
- Dose Independence : The effects observed were consistent across different dosages, indicating a robust mechanism of action regardless of concentration within the tested range .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVGCQABIHSJSQ-KFZSMJGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187735-94-0 | |
Record name | BIO-1211 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIO-1211 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.